Halogen Bond Donor Strength: 4-Bromopyrazole vs. 4-Iodopyrazole and 4-Chloropyrazole by Rotational Spectroscopy
Rotational spectroscopy of isolated 4-halopyrazole molecules in the gas phase provides a direct, solvent-free comparison of halogen-bond donor capacity. The experimentally determined ⁷⁹Br nuclear quadrupole coupling constant χaa for 4-bromopyrazole is 590.178(13) MHz, while the computed χzz is 602.29 MHz [1]. These values place 4-bromopyrazole's halogen-bond strength as broadly comparable to that of CH₃Br and CF₃Br, and significant enough for robust sigma-hole interactions with Lewis bases [1]. By contrast, 4-chloropyrazole exhibits markedly weaker halogen-bond donor character due to chlorine's lower polarizability and smaller sigma-hole magnitude; 4-iodopyrazole forms halogen bonds of comparable or slightly greater strength but with a larger van der Waals radius that can introduce steric penalties in confined binding pockets [1][2]. The 4-bromo substituent thus occupies the empirically validated 'Goldilocks zone' for halogen-bond-mediated molecular recognition.
| Evidence Dimension | Halogen bond donor strength quantified by nuclear quadrupole coupling constant χaa (⁷⁹Br / ¹²⁷I) |
|---|---|
| Target Compound Data | 4-Bromopyrazole: χaa(⁷⁹Br) = 590.178(13) MHz (experimental); χzz = 602.29 MHz (computed B3LYP/cc-pVTZ) |
| Comparator Or Baseline | 4-Iodopyrazole: χaa(¹²⁷I) comparable in magnitude (Cooper et al., 2017, Table III); 4-Chloropyrazole: χzz substantially smaller, halogen bond too weak for most biological applications [1] |
| Quantified Difference | 4-Br χaa ~590 MHz; halogen bond strength comparable to CH₃Br (χaa ~577 MHz) and CF₃Br; 4-Cl halogen bond negligible for fragment screening applications |
| Conditions | Chirped-pulse Fourier transform microwave spectroscopy; argon supersonic expansion; isolated molecule gas-phase measurements. Cooper et al., J. Chem. Phys. 2017, 147, 214303. |
Why This Matters
For procurement in fragment-based drug discovery or structure-based design, the 4-bromo congener is the only analog in the series that simultaneously provides quantifiable halogen-bond donor capacity and avoids the steric bulk of iodine, making it the rational choice for halogen-enriched fragment libraries.
- [1] Cooper, G. A.; Medcraft, C.; Littlefair, J. D.; Penfold, T. J.; Walker, N. R. Halogen Bonding Properties of 4-Iodopyrazole and 4-Bromopyrazole Explored by Rotational Spectroscopy and Ab Initio Calculations. J. Chem. Phys. 2017, 147 (21), 214303. DOI: 10.1063/1.5002662. View Source
- [2] Bailey, W. C. Bromine and Nitrogen Nuclear Quadrupole Coupling Constants in 4-Bromopyrazole. NQCC Database. http://nqcc.wcbailey.net/4Brpyrazole.html (accessed 2026-04-29). View Source
